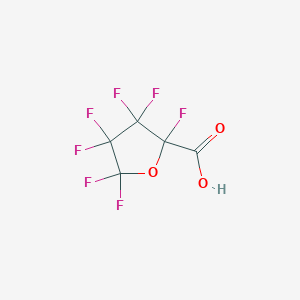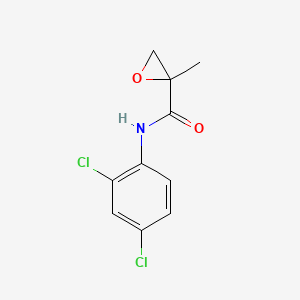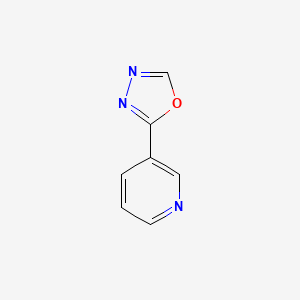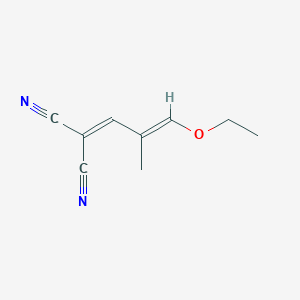
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate
Overview
Description
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is a complex organic compound known for its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of trifluoromethyl, phenyl, chloro, nitro, and sulfonate functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by sulfonation and subsequent substitution reactions to introduce the trifluoromethyl and phenyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized thiophene compounds .
Scientific Research Applications
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate involves its interaction with molecular targets through various pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity, allowing it to form strong bonds with target molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate include:
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-carboxylate
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-amine
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-aldehyde
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which confer unique reactivity and stability. The presence of the sulfonate group, in particular, enhances its solubility and makes it suitable for a wider range of applications compared to its analogs .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] 5-chloro-4-nitrothiophene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO5S2/c12-10-8(16(17)18)5-9(22-10)23(19,20)21-7-3-1-6(2-4-7)11(13,14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRBYMNTCHGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide](/img/structure/B3042707.png)
![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)


![2,4-Dichlorobenzo[d]oxazole](/img/structure/B3042712.png)




![2-[2,4-Bis(benzyloxy)phenyl]acetic Acid](/img/structure/B3042723.png)




